6-(2-Aminoethyl)-2-methylpyrimidin-4-ol
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Overview
Description
6-(2-Aminoethyl)-2-methylpyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with an aminoethyl group at the 6-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-2-methylpyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-4-hydroxypyrimidine with 2-bromoethylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group displaces the bromine atom, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrimidine ring.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products Formed
Oxidation: 6-(2-Aminoethyl)-2-methylpyrimidin-4-one.
Reduction: 2-Methylpyrimidin-4-ol.
Substitution: 6-(2-Haloethyl)-2-methylpyrimidin-4-ol.
Scientific Research Applications
6-(2-Aminoethyl)-2-methylpyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6-(2-Aminoethyl)-2-methylpyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-hydroxypyrimidine: Lacks the aminoethyl group, making it less versatile in forming hydrogen bonds.
6-(2-Hydroxyethyl)-2-methylpyrimidin-4-ol: Contains a hydroxyethyl group instead of an aminoethyl group, affecting its reactivity and interaction with biological targets.
2-Methyl-4-aminopyrimidine: Lacks the hydroxyl group, which can influence its solubility and reactivity.
Uniqueness
6-(2-Aminoethyl)-2-methylpyrimidin-4-ol is unique due to the presence of both the aminoethyl and hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-(2-aminoethyl)-2-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-9-6(2-3-8)4-7(11)10-5/h4H,2-3,8H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPZLHXAOVMOHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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